bis{4-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate
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Overview
Description
BIS(4-{[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL) 2-NITROTEREPHTHALATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxybenzoyl and nitroterephtalate groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(4-{[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL) 2-NITROTEREPHTHALATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 2-methoxybenzoyl hydrazine with an appropriate aldehyde under acidic conditions to form the hydrazone.
Coupling with 4-formylphenyl 2-nitroterephthalate: The hydrazone intermediate is then coupled with 4-formylphenyl 2-nitroterephthalate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
BIS(4-{[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL) 2-NITROTEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
BIS(4-{[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL) 2-NITROTEREPHTHALATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of BIS(4-{[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL) 2-NITROTEREPHTHALATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-((E)-{[4-((2E)-2-{5-BROMO-2-[(4-METHOXYBENZOYL)OXY]BENZYLIDENE}HYDRAZINO)-4-OXOBUTANOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE
- 2-METHOXY-4-((E)-{[5-((2E)-2-{3-METHOXY-4-[(4-METHOXYBENZOYL)OXY]BENZYLIDENE}HYDRAZINO)-5-OXOPENTANOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE
Uniqueness
BIS(4-{[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL) 2-NITROTEREPHTHALATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C38H29N5O10 |
---|---|
Molecular Weight |
715.7 g/mol |
IUPAC Name |
bis[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C38H29N5O10/c1-50-33-9-5-3-7-30(33)35(44)41-39-22-24-11-16-27(17-12-24)52-37(46)26-15-20-29(32(21-26)43(48)49)38(47)53-28-18-13-25(14-19-28)23-40-42-36(45)31-8-4-6-10-34(31)51-2/h3-23H,1-2H3,(H,41,44)(H,42,45)/b39-22+,40-23+ |
InChI Key |
IJMXODKBLCADLC-YGLZRDFESA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)/C=N/NC(=O)C5=CC=CC=C5OC)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NNC(=O)C5=CC=CC=C5OC)[N+](=O)[O-] |
Origin of Product |
United States |
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